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molecular formula C14H10BrNO B8801714 2-(4-Bromomethylphenyl)benzoxazole CAS No. 24239-07-4

2-(4-Bromomethylphenyl)benzoxazole

Cat. No. B8801714
M. Wt: 288.14 g/mol
InChI Key: LFOXZOBJWYTCTG-UHFFFAOYSA-N
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Patent
US05596020

Procedure details

To 4-(benzoxazol-2-yl)benzyl alcohol (20.9 g; 100 mmol) dissolved in CH2Cl2 (330 ml) and cooled to 0°-5° C. is added thionyl bromide (9.2 ml; 120 mmol) and allowed to warm to room temperature after removing the bath. After 11/2 hours, 2,6-lutidine (11.6 ml; 100 mmol) is added to the mixture and warmed to 30° C. The reaction mixture is then diluted with CH2Cl2, washed with H2O 1×, 0.2M HCl 1×, NaHCO3 2×, brine, dried (MgSO4) and concentrated to dryness. The residue is recrystallized from EtOAc to obtain 4-(benzoxazol-2-yl)benzyl bromide as white-orange needles which is used directly in Step E.
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Quantity
11.6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]1[CH:17]=[CH:16][C:13]([CH2:14]O)=[CH:12][CH:11]=1.S(Br)([Br:20])=O.N1C(C)=CC=CC=1C>C(Cl)Cl>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]1[CH:17]=[CH:16][C:13]([CH2:14][Br:20])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
20.9 g
Type
reactant
Smiles
O1C(=NC2=C1C=CC=C2)C2=CC=C(CO)C=C2
Name
Quantity
330 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
9.2 mL
Type
reactant
Smiles
S(=O)(Br)Br
Step Three
Name
Quantity
11.6 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°-5° C.
CUSTOM
Type
CUSTOM
Details
after removing the bath
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 30° C
WASH
Type
WASH
Details
washed with H2O 1×, 0.2M HCl 1×, NaHCO3 2×, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from EtOAc

Outcomes

Product
Name
Type
product
Smiles
O1C(=NC2=C1C=CC=C2)C2=CC=C(CBr)C=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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